4(3H)-Quinazolinone, 2-morpholino-

Vue d'ensemble

Description

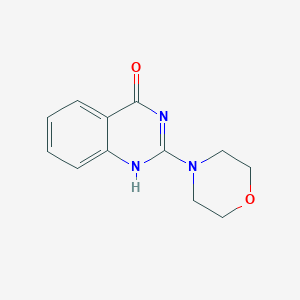

4(3H)-Quinazolinone, 2-morpholino- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a morpholino group enhances the compound’s solubility and biological activity, making it a valuable molecule in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 2-morpholino- typically involves the reaction of 2-aminobenzamide with morpholine under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinazolinone structure.

Industrial Production Methods: Industrial production of 4(3H)-Quinazolinone, 2-morpholino- may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4(3H)-Quinazolinone, 2-morpholino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The morpholino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Biological Activities

4(3H)-Quinazolinone, 2-morpholino- exhibits several key biological activities:

Anticancer Activity

Research indicates that this compound can inhibit cancer cell growth across various lines. Studies have shown that derivatives can exhibit moderate inhibitory effects in the low micromolar range. The mechanism typically involves enzyme inhibition, particularly targeting kinases critical for cancer cell proliferation .

Antimicrobial Properties

The compound has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies suggest that it can enhance the effectiveness of β-lactam antibiotics by binding to allosteric sites on penicillin-binding proteins, thus facilitating antibiotic action against resistant strains.

Anti-inflammatory Effects

4(3H)-Quinazolinone derivatives have been investigated for their ability to modulate inflammatory pathways. This property positions them as potential treatments for various inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-Quinazolinone derivatives is influenced by structural modifications:

- Substitutions at Position 2: Enhancements in antibacterial activity have been noted with specific substituents at this position.

- Hydrophilicity: Increasing hydrophilicity generally improves solubility and bioavailability, which are crucial for therapeutic efficacy .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth in low micromolar range | |

| Antimicrobial | Effective against MRSA; synergistic with β-lactams | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

-

Antimicrobial Efficacy Against MRSA:

A study evaluated various quinazolinone derivatives against MRSA and found that compounds with MIC values ≤ 64 μg/mL were effective. Structural modifications were crucial in enhancing antibacterial potency. -

Anticancer Activity:

Investigations focused on the antiproliferative effects of 4(3H)-quinazolinone derivatives on different cancer cell lines demonstrated significant activity at concentrations as low as 1 µM . -

Combination Therapy:

Research explored the use of 4(3H)-quinazolinone in combination with existing antibiotics to overcome resistance mechanisms in bacteria like MRSA. Findings suggest that these combinations could provide viable strategies for treating resistant infections.

Mécanisme D'action

The mechanism of action of 4(3H)-Quinazolinone, 2-morpholino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell growth and survival.

Comparaison Avec Des Composés Similaires

4(3H)-Quinazolinone: The parent compound without the morpholino group, which has similar but less potent biological activities.

2-Morpholinoquinoline: A related compound with a quinoline instead of a quinazolinone structure, showing different biological properties.

2-Morpholino-4-anilinoquinoline: Another derivative with enhanced anticancer activity due to the presence of an anilino group.

Uniqueness: 4(3H)-Quinazolinone, 2-morpholino- stands out due to its enhanced solubility and biological activity, making it more effective in various applications compared to its analogs. The presence of the morpholino group significantly improves its pharmacokinetic properties, leading to better absorption and distribution in biological systems.

Activité Biologique

4(3H)-Quinazolinone, 2-morpholino- is a heterocyclic compound belonging to the quinazolinone family, characterized by the presence of a morpholino group that enhances its solubility and biological activity. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Research indicates that 4(3H)-quinazolinones exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. A recent study reported that certain analogs showed moderate inhibitory effects on cell proliferation in the low micromolar range, suggesting potential for further development as anticancer agents . The mechanism of action typically involves the inhibition of kinases and other enzymes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of 4(3H)-quinazolinone, 2-morpholino- have been explored extensively. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate that this compound can synergize with β-lactam antibiotics like piperacillin-tazobactam, enhancing their bactericidal activity against MRSA by binding to the allosteric site of penicillin-binding protein (PBP)2a . This binding triggers conformational changes that allow β-lactams to access the active site, which is typically closed in MRSA strains.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4(3H)-quinazolinone derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating various inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4(3H)-quinazolinone derivatives has been a focal point in research. Modifications at specific positions on the quinazolinone core can significantly influence biological activity. For example:

- Substitutions at Position 2 : Studies have shown that substituents at this position can enhance antibacterial activity against S. aureus and other pathogens .

- Hydrophilicity : Increasing the hydrophilicity of the compound generally improves its solubility and bioavailability, which is crucial for therapeutic efficacy .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the efficacy of various quinazolinone derivatives against MRSA and found that compounds exhibiting MIC values ≤ 64 μg/mL were effective. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of 4(3H)-quinazolinone derivatives on different cancer cell lines. Compounds were assessed for their ability to inhibit growth, with some demonstrating significant activity at concentrations as low as 1 µM .

- Combination Therapy : Research has also explored the use of 4(3H)-quinazolinone in combination with existing antibiotics to overcome resistance mechanisms in bacteria like MRSA. The findings suggest that these combinations could provide a viable strategy for treating resistant infections .

Q & A

Q. Basic Synthesis

Q. Q1. What are the common synthetic routes for 2-substituted-4(3H)-quinazolinones like 2-morpholino derivatives?

Methodological Answer: Traditional synthesis involves acylation of anthranilic acid with acyl chlorides to form 1,3-benzoxazin-4-one intermediates, followed by nucleophilic substitution with morpholine. For example, refluxing anthranilic acid with chloroacetyl chloride forms a benzoxazinone, which reacts with morpholine in the presence of K₂CO₃ in acetone to yield 2-morpholino derivatives. Solvent-free methods using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance efficiency, achieving yields >85% under mild conditions .

Q. Advanced Synthesis

Q. Q2. How do reaction conditions influence regioselectivity in N- vs. O-alkylation of 4(3H)-quinazolinones?

Methodological Answer: Regioselectivity is governed by solvent polarity, base strength, and alkylating agent steric effects. For instance, allyl bromide in dry acetone with anhydrous K₂CO₃ promotes O-alkylation due to the allylic stabilization effect, while methyl iodide favors N-alkylation. Mechanistic studies suggest that polar aprotic solvents stabilize transition states for N-substitution, whereas steric hindrance in bulky alkyl halides may shift reactivity toward oxygen .

Q. Biological Evaluation

Q. Q3. What experimental strategies are effective for assessing the antimicrobial activity of 2-morpholino-4(3H)-quinazolinones?

Methodological Answer: Standard protocols include broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. For antifungal screening, compounds are tested against C. albicans using fluconazole comparators. Advanced models, such as murine systemic candidiasis, require pharmacokinetic profiling (e.g., half-life, bioavailability) to correlate in vitro potency with in vivo efficacy .

Q. Analytical Characterization

Q. Q4. Which spectroscopic techniques are critical for confirming the structure of 2-morpholino-4(3H)-quinazolinone derivatives?

Methodological Answer: IR spectroscopy identifies carbonyl (C=O) stretches (1670–1690 cm⁻¹) and morpholino C-O-C bands (~1260 cm⁻¹). ¹H NMR confirms substitution patterns: the morpholino group shows a multiplet at δ 3.6–3.8 ppm (N-CH₂), while aromatic protons appear between δ 7.2–8.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular formulae, and X-ray crystallography resolves tautomeric forms in solid-state structures .

Q. Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported biological activities of quinazolinone derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. To resolve contradictions:

- Validate purity via HPLC (>95%).

- Replicate assays under standardized CLSI guidelines.

- Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, 7-Cl substitution enhances antifungal activity by 10-fold compared to unsubstituted analogs, as shown in azole derivative studies .

Q. Computational Modeling

Q. Q6. How can 3D-QSAR models guide the optimization of 2-morpholino-4(3H)-quinazolinones for antiviral activity?

Methodological Answer: 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate molecular fields (steric, electrostatic) with bioactivity. For instance, modeling against tomato spotted wilt virus (TSWV) identified electron-withdrawing groups at C7 enhancing binding to viral coat protein (CP). Validation involves synthesizing predicted active compounds (e.g., D32, EC₅₀ = 144 µg/mL) and confirming binding via microscale thermophoresis (Kd = 4.4 µM) .

Q. Structure-Activity Relationships (SAR)

Q. Q7. What structural modifications improve the pharmacokinetic profile of 2-morpholino-4(3H)-quinazolinones?

Methodological Answer:

- Hydrophobicity : Introducing lipophilic groups (e.g., octyl chains) increases half-life in rodents (t₁/₂ = 6–9 h in rats/rabbits).

- Metabolic Stability : Fluorination at C6 reduces CYP450-mediated oxidation.

- Oral Bioavailability : Amide prodrugs (e.g., acetylated morpholino) enhance solubility and absorption, as demonstrated in murine models .

Q. Reaction Mechanism Elucidation

Q. Q8. What mechanistic insights explain the formation of byproducts during 4(3H)-quinazolinone synthesis?

Methodological Answer: Byproducts often result from competing tautomerization (amide ↔ iminol forms) or over-alkylation. For example, using excess methyl iodide in basic conditions may yield N,N-dimethylated derivatives. Monitoring via TLC and quenching reactions at partial conversion helps isolate intermediates. DFT calculations can model tautomeric equilibria to predict dominant pathways .

Propriétés

IUPAC Name |

2-morpholin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYICHDMZXHSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186739 | |

| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33080-91-0 | |

| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.